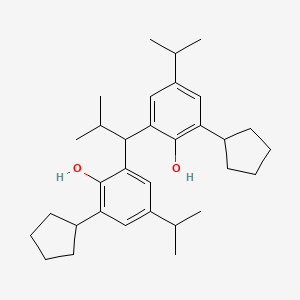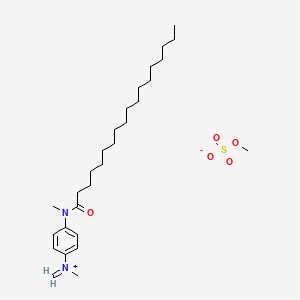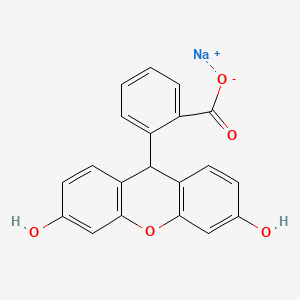
3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-diaminophenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-sulphosalicylic acid under alkaline conditions to form the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations. The final product is often purified through crystallization or filtration techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques to differentiate between cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Widely used as a dye in textiles, leather, and paper industries
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, making it useful in aqueous environments. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Direct Black 38: Another azo dye with similar applications but different structural features.
Congo Red: A well-known azo dye used in histology and as an indicator.
Methyl Orange: An azo dye commonly used as a pH indicator .
Uniqueness
3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to form stable complexes with metal ions and its high solubility in water make it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
94236-86-9 |
|---|---|
Molecular Formula |
C13H12N4O6S |
Molecular Weight |
352.32 g/mol |
IUPAC Name |
3-[(2,4-diaminophenyl)diazenyl]-2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C13H12N4O6S/c14-6-1-2-10(9(15)3-6)16-17-11-5-7(24(21,22)23)4-8(12(11)18)13(19)20/h1-5,18H,14-15H2,(H,19,20)(H,21,22,23) |
InChI Key |
NIBIQWLKEOSZCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N=NC2=CC(=CC(=C2O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)

![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)








